(1H-Imidazol-1-yl)(3-nitrophenyl)methanone
Overview
Description
(1H-Imidazol-1-yl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C10H7N3O3 It is characterized by the presence of an imidazole ring attached to a methanone group, which is further connected to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-1-yl)(3-nitrophenyl)methanone typically involves the reaction of 1H-imidazole with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Major Products
Reduction: (1H-Imidazol-1-yl)(3-aminophenyl)methanone.
Substitution: Depending on the nucleophile, various substituted imidazole derivatives.
Oxidation: Oxidized imidazole derivatives.
Scientific Research Applications
(1H-Imidazol-1-yl)(3-nitrophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (1H-Imidazol-1-yl)(3-nitrophenyl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1H-Imidazol-1-yl)(4-nitrophenyl)methanone: Similar structure but with the nitro group in the para position.
(1H-Imidazol-1-yl)(2-nitrophenyl)methanone: Similar structure but with the nitro group in the ortho position.
(1H-Imidazol-1-yl)(3-aminophenyl)methanone: The nitro group is reduced to an amino group.
Uniqueness
(1H-Imidazol-1-yl)(3-nitrophenyl)methanone is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. The presence of both the imidazole and nitrophenyl groups provides a versatile scaffold for further chemical modifications, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
imidazol-1-yl-(3-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-10(12-5-4-11-7-12)8-2-1-3-9(6-8)13(15)16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQQTPSOQNHFFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497156 | |
Record name | (1H-Imidazol-1-yl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61652-82-2 | |
Record name | (1H-Imidazol-1-yl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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